molecular formula C18H14N2O2S B2855367 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide CAS No. 681158-24-7

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide

Cat. No.: B2855367
CAS No.: 681158-24-7
M. Wt: 322.38
InChI Key: HPTIJVQZYGTWPZ-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide is a heterocyclic compound featuring a fused chromene-thiazole core linked to a phenylacetamide moiety. Its molecular structure combines a benzopyran (chromene) ring fused with a thiazole ring, creating a planar aromatic system that may enhance binding interactions in biological systems . The compound’s molecular formula is C19H14N2O2S, with a molecular weight of 342.4 g/mol .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-16(10-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)22-11-15(17)23-18/h1-9H,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTIJVQZYGTWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with chromone derivatives under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

The thiazole ring structure present in N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide contributes significantly to its antimicrobial properties. Research indicates that compounds containing thiazole derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies and Findings

  • Yurttas et al. synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various strains. They found that certain derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Gençer et al. reported on new thiazole-phenylacetic acid derivatives that demonstrated significant antibacterial activity against E. coli and S. aureus, with some compounds achieving MIC values as low as 6.25 μg/mL .
CompoundTarget BacteriaMIC (μg/mL)Reference
1aC. albicans50
1bE. faecalis100
25dS. aureus6.25

Anticancer Properties

The chromene structure in this compound is associated with anticancer activity. Compounds derived from chromenes have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.

Relevant Research

  • Arora et al. investigated the anticancer potential of novel thiazole derivatives, revealing that certain compounds showed significant cytotoxic effects against various cancer cell lines .
  • Desai et al. developed a series of thiazole-acetamide derivatives with promising anticancer activities, noting that some compounds exhibited IC50 values lower than those of standard chemotherapeutics .

Anti-inflammatory Activity

This compound also displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Findings from Studies

  • Bikobo et al. synthesized and tested a range of thiazole derivatives for anti-inflammatory effects, demonstrating that several compounds significantly reduced inflammation in animal models .

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 2: Functional Group Impact on Physicochemical Properties

Compound Type Key Functional Groups Potential Biological Relevance
Chromeno-thiazole acetamide Chromene (aromatic), thiazole, amide DNA intercalation, kinase inhibition
Thiazolidinone derivatives Thioxo, oxo, substituted benzylidene Antimicrobial, anti-inflammatory
Quinazolinone-thioacetamides Sulfonamide, thioether, quinazolinone Enzyme inhibition (e.g., carbonic anhydrase)

Key Insights:

  • The chromene-thiazole system in the target compound may enhance planarity and intercalation properties compared to non-fused thiazoles .
  • Thioxo groups in thiazolidinones (e.g., compounds 9, 12) can improve metal-binding capacity, relevant for antimicrobial activity .

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines chromene and thiazole moieties, which contribute to its diverse biological effects. The IUPAC name is N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-phenylacetamide, with a molecular formula of C₁₈H₁₄N₂O₂S.

PropertyDescription
IUPAC NameN-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-phenylacetamide
Molecular FormulaC₁₈H₁₄N₂O₂S
CAS Number681158-24-7

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit telomerase activity, which is crucial for cancer cell proliferation. Among various derivatives tested, some showed an IC50 value of less than 1 µM against telomerase, outperforming staurosporine (IC50 = 6.41 µM) as a reference compound .

Mechanism of Action :

  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase in cancer cells.
  • Apoptosis Induction : It promotes apoptosis in a concentration-dependent manner by reducing the expression of dyskerin, a component of telomerase .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Compounds with similar thiazole structures have been reported to possess significant antibacterial and antifungal activities. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Acetylcholinesterase Inhibition

The compound's structural features suggest potential as an acetylcholinesterase inhibitor. Research on related compounds indicates that those with coumarin and thiazole cores exhibit promising inhibitory activity against acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Telomerase Inhibition Study :
    • Objective : Evaluate the telomerase inhibitory activity of synthesized derivatives.
    • Findings : Several derivatives showed potent inhibition (IC50 < 1 µM), indicating strong potential for anticancer drug development.
  • Cytotoxicity Assay :
    • Cell Lines Tested : T47D (breast cancer) and others.
    • Results : Most derivatives exhibited better cytotoxicity compared to etoposide (IC50 = 0.5 µM), suggesting enhanced anti-tumor efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

ModificationEffect on Activity
Methoxy Group SubstitutionIncreased telomerase inhibition
Positioning on Phenyl RingSignificant impact on anticancer efficacy

Q & A

Q. What are the recommended synthetic strategies for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide, and how can its purity and structure be validated?

The synthesis of analogous thiazole-acetamide derivatives typically involves multi-step reactions, such as cyclization of thiazole precursors followed by acylation. For example, thiazole rings can be formed via Hantzsch thiazole synthesis using α-haloketones and thioureas, with subsequent acylation using phenylacetyl chloride. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C, and catalysts like triethylamine) are critical for optimizing yields . Purification via column chromatography and recrystallization ensures purity. Structural validation employs 1H/13C NMR to confirm proton environments and carbonyl groups, IR spectroscopy for functional group analysis (e.g., C=O stretches at ~1650 cm⁻¹), and X-ray crystallography (using SHELX software ) for absolute configuration determination. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, thiazole carbons at δ 150–160 ppm) and confirm acetamide linkage .
  • X-ray Crystallography : Resolves crystal packing, bond lengths, and angles. SHELXL refinement (via SHELX software ) is standard for small-molecule structures.
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) verifies molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

SAR studies require synthesizing derivatives with systematic modifications (e.g., varying substituents on the chromeno-thiazole or phenyl rings). For example:

  • Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring may enhance binding to hydrophobic enzyme pockets, as seen in fluorophenyl analogs .
  • Docking simulations (AutoDock, Schrödinger) predict interactions with targets like kinases or DNA topoisomerases. Mutagenesis studies validate key residues in binding sites .
  • In vitro assays (e.g., IC50 measurements against cancer cell lines) correlate structural features with potency .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation times). Mitigation strategies include:

  • Meta-analysis of dose-response curves across multiple studies to identify consensus EC50 values .
  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
  • Counter-screening : Test against off-target enzymes (e.g., cytochrome P450) to rule out nonspecific effects .

Q. What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use DMSO-PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve intestinal absorption .
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to calculate half-life (t1/2) and AUC .

Q. How can computational tools predict the compound’s physicochemical properties?

  • DFT calculations (Gaussian, ORCA) estimate logP (lipophilicity) and pKa using B3LYP/6-31G* basis sets .
  • Molecular dynamics (MD) simulations (GROMACS) model membrane permeability and protein-binding stability .
  • ADMET predictors (SwissADME, pkCSM) forecast metabolic stability and toxicity risks .

Methodological Notes

  • Avoided Sources : Data from BenchChem () and PubChem () were excluded per reliability guidelines.
  • Advanced Techniques : SAR and docking studies are inferred from analogous thiazole derivatives ().
  • Experimental Design : Synthesis and characterization protocols align with peer-reviewed methodologies ().

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